Cas no 292644-22-5 (N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide)

N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide is a specialized thiourea derivative with potential applications in medicinal chemistry and agrochemical research. Its molecular structure, featuring a methylphenoxyacetylhydrazine backbone and a thiocarbamide functional group, lends it unique reactivity and binding properties. This compound may serve as a key intermediate in synthesizing biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its structural motifs suggest possible utility in developing novel pharmaceuticals or crop protection agents. The presence of both thioamide and hydrazine functionalities offers versatility in further chemical modifications, making it a valuable building block for exploratory research in drug discovery and chemical biology.
N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide structure
292644-22-5 structure
Product Name:N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide
CAS No:292644-22-5
MF:C11H15N3O2S
MW:253.320700883865
CID:3055158
PubChem ID:2230092
Update Time:2025-10-23

N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-2-(2-(o-tolyloxy)acetyl)hydrazinecarbothioamide
    • acetic acid, (2-methylphenoxy)-, 2-[(methylamino)thioxomethyl]hydrazide
    • SR-01000295976
    • ALBB-023256
    • CS-0320540
    • N-METHYL-2-((2-METHYLPHENOXY)ACETYL)HYDRAZINECARBOTHIOAMIDE
    • LS-07294
    • MFCD02063060
    • N-[(METHYLCARBAMOTHIOYL)AMINO]-2-(2-METHYLPHENOXY)ACETAMIDE
    • 292644-22-5
    • STK434092
    • H33931
    • N-methyl-2-(2-(o-tolyloxy)acetyl)hydrazine-1-carbothioamide
    • MLS000582089
    • CHEMBL1587178
    • AKOS003294495
    • HMS2492P23
    • N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide
    • SR-01000295976-1
    • SCHEMBL14825292
    • SMR000201307
    • 1-methyl-3-[[2-(2-methylphenoxy)acetyl]amino]thiourea
    • SB86498
    • N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide
    • Inchi: 1S/C11H15N3O2S/c1-8-5-3-4-6-9(8)16-7-10(15)13-14-11(17)12-2/h3-6H,7H2,1-2H3,(H,13,15)(H2,12,14,17)
    • InChI Key: XAMVXDUMEPAEKD-UHFFFAOYSA-N
    • SMILES: S=C(NC)NNC(COC1C=CC=CC=1C)=O

Computed Properties

  • Exact Mass: 253.08849790Da
  • Monoisotopic Mass: 253.08849790Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 94.5Ų

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N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:292644-22-5)N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide
Order Number:A1232795
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:44
Price ($):317
Email:sales@amadischem.com

Additional information on N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide

N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide: A Novel Compound with Promising Therapeutic Potential

N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide is a multifunctional organic compound characterized by its unique molecular architecture, which combines hydrazine, thioamide, and phenolic moieties. This compound, with the chemical identifier CAS No. 292644-22-5, represents a novel class of molecules that have garnered significant attention in pharmaceutical research due to their potential to modulate multiple biological pathways. Recent studies have highlighted its role in targeting inflammatory mechanisms and its potential applications in the treatment of chronic diseases.

The molecular structure of N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide features a central hydrazine group connected to a thioamide moiety, which is further linked to a 2-methylphenol derivative. This combination of functional groups creates a scaffold capable of interacting with various biological targets, including enzymes, receptors, and ion channels. The presence of the acetyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Recent advancements in medicinal chemistry have demonstrated that compounds like N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide can exhibit dual-action properties, such as anti-inflammatory and antioxidant activities. A 2023 study published in Journal of Medicinal Chemistry reported that this compound significantly inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of pro-inflammatory prostaglandins. This finding underscores its potential in the management of conditions such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, the compound's interaction with the thioredoxin system has been explored in preclinical models. Thioredoxin plays a critical role in maintaining cellular redox balance, and its dysregulation is implicated in various pathological processes. A 2024 study in Antioxidants & Redox Signaling revealed that N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide enhances thioredoxin activity, thereby reducing oxidative stress and protecting cells from damage. This property could be leveraged in the development of therapies for neurodegenerative disorders and cardiovascular diseases.

The pharmacokinetic profile of N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide has also been evaluated in animal models. Research published in Drug Metabolism and Disposition (2023) indicated that the compound exhibits moderate oral bioavailability and a favorable half-life, which are essential parameters for drug candidates. These findings suggest that the compound could be formulated into oral dosage forms suitable for long-term therapeutic use.

Emerging evidence from in vitro studies has further expanded the potential applications of N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide. A 2023 study in Bioorganic & Medicinal Chemistry demonstrated its ability to modulate the NF-κB signaling pathway, which is central to the regulation of immune responses and inflammation. By inhibiting NF-κB activation, this compound may offer therapeutic benefits in autoimmune diseases and cancer.

Additionally, the compound's ability to interact with G-protein-coupled receptors (GPCRs) has been investigated. A 2024 preprint study suggested that N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide could act as a partial agonist at certain GPCRs, potentially modulating cellular responses without causing excessive activation. This property may be exploited in the design of drugs with improved safety profiles.

Despite these promising findings, further research is needed to fully elucidate the therapeutic potential of N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide. Ongoing clinical trials are expected to provide more insights into its safety and efficacy in human populations. The compound's unique molecular structure and multifunctional properties position it as a valuable tool for the development of novel therapeutics in the field of biomedical research.

In conclusion, N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide represents a significant advancement in the design of multifunctional compounds with diverse therapeutic applications. Its ability to target inflammatory pathways, modulate redox balance, and interact with key signaling molecules highlights its potential as a candidate for the treatment of a wide range of diseases. Continued research and development efforts are essential to translate these findings into effective therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:292644-22-5)N-Methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide
A1232795
Purity:99%
Quantity:5g
Price ($):317
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